molecular formula C8H10O2 B1205994 Bicyclo[2.2.2]octane-2,6-dione CAS No. 38231-60-6

Bicyclo[2.2.2]octane-2,6-dione

Cat. No.: B1205994
CAS No.: 38231-60-6
M. Wt: 138.16 g/mol
InChI Key: VXBMHPUAHFEJAV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,6-dione (CAS 38231-60-6) is a structurally rigid bridged bicyclic diketone with significant utility in organic synthesis and pharmaceutical research. Its defined molecular architecture (C8H10O2, MW: 138.16 g/mol) creates a unique three-dimensional framework that serves as a versatile building block for complex molecules . A key application is in stereoselective synthesis, where the diketone serves as a substrate for biocatalytic reductions. Using engineered whole cells of Saccharomyces cerevisiae , it can be converted to (1R, 4S, 6S)-6-hydroxy-bicyclo[2.2.2]octane-2-one with excellent diastereomeric (97% de) and enantiomeric excess (>99% ee), providing access to optically pure intermediates for chiral synthesis . This rigid scaffold is also a valuable precursor in medicinal chemistry. Structural analogs and derivatives containing the bicyclo[2.2.2]octane core have shown potent biological activity, including inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1) and topoisomerase II, highlighting its potential in developing antineoplastic agents . The compound can be efficiently synthesized via an improved procedure involving the conjugate addition of Meldrum's acid to 2-cyclohexenone, followed by direct cyclization in polyphosphoric acid (PPA) and acetic acid. This method offers a shorter, more reproducible, and higher-yielding route compared to previous approaches . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBMHPUAHFEJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Conjugate Addition : Meldrum’s acid reacts with 2-cyclohexenone in a Michael addition, facilitated by a mild base such as triethylamine. The reaction proceeds at room temperature in dichloromethane, forming a β-keto ester intermediate.

  • Cyclization : The intermediate is treated with polyphosphoric acid (PPA) in acetic acid at 100°C under inert atmosphere. The PPA catalyzes intramolecular aldol condensation, forming the bicyclo[2.2.2]octane framework.

Key Parameters

ParameterDetails
Yield85–90% after crystallization
Reaction Time1–2 hours for cyclization
PurificationExtraction with toluene, NaHCO₃ wash

This method’s efficiency stems from the synergistic effects of PPA and acetic acid, which promote both cyclization and dehydration. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at δ 2.3–2.7 ppm (m, 5H) for the bicyclic protons.

Transition Metal-Catalyzed Oxidation of 1,4-Dimethylene Cyclohexane

A patent-pending industrial route utilizes palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane, offering scalability and reduced reliance on toxic reagents. The process involves two stages: pyrolysis of 1,4-cyclohexanedimethanol diacetate (CHDM diacetate) to generate the diene, followed by catalytic oxidation.

Synthetic Protocol

  • Pyrolysis : CHDM diacetate is thermally cracked at 540°C in a nitrogen atmosphere, producing 1,4-dimethylene cyclohexane and acetic acid. The diene is isolated via azeotropic distillation with water.

  • Oxidation : The diene is treated with iodosobenzene diacetate and palladium(II) acetate in acetic acid/DMSO at room temperature. This step introduces the 2,6-diketone functionality via oxidative cyclization.

Key Parameters

ParameterDetails
Yield60% after purification
Catalyst Loading5 mol% Pd(OAc)₂
OxidantIodosobenzene diacetate

Gas chromatography-mass spectrometry (GC-MS) analysis of the pyrolysate confirms >95% purity of the diene intermediate. The palladium catalyst facilitates a [2+2+2] cycloaddition mechanism, though competing pathways may yield minor byproducts such as 1,4-diacetoxybicyclo[2.2.2]octane.

Multi-Step Synthesis via DMOHDION Intermediate

A third approach, detailed in technical databases, employs a five-step sequence starting from N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxyethanamine. While less efficient, this route demonstrates versatility in functional group compatibility.

Reaction Sequence

  • Formation of DMOHDION : The Schiff base is hydrolyzed under acidic conditions, followed by condensation with CHNON (chloronitroso oxime) in acetonitrile. Tributylethylammonium chloride and lithium carbonate mediate the reaction at room temperature.

  • Cyclization : DMOHDION is treated with PPA and acetic acid at 100°C for 1 hour, inducing ring closure to form the diketone.

Key Parameters

ParameterDetails
Overall Yield60% (from DMOHDION)
Critical ReagentPolyphosphoric acid
PurificationCrystallization from methanol

Despite its moderate yield, this method allows for the incorporation of electron-withdrawing substituents, making it valuable for synthesizing derivatives with tailored physicochemical properties.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsIdeal Application
Conjugate AdditionHigh yield (85–90%), short reaction timeRequires anhydrous conditionsLaboratory-scale synthesis
Pd-CatalyzedScalable, minimal byproductsExpensive catalyst, specialized equipmentIndustrial production
Multi-StepFunctional group toleranceLow overall yield (60%), complex stepsDerivative synthesis

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Bicyclo[2.2.2]octane-2,6-dione has several notable applications:

Organic Chemistry

  • Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules and polymers .
  • Reaction Mechanisms : The compound is utilized to study various reaction mechanisms, particularly in the context of diketone chemistry.
  • Enzyme Inhibition : Derivatives of this compound have shown potential as enzyme inhibitors, impacting metabolic pathways .
  • Antimicrobial Properties : Research indicates significant antimicrobial activity in certain derivatives .

Pharmaceutical Applications

  • Antineoplastic Activity : Some derivatives exhibit antitumor properties by inhibiting topoisomerase II and promoting DNA interstrand cross-linking .
  • Drug Development : The rigid structure allows for precise interactions with biological macromolecules, making it a candidate for new pharmaceutical scaffolds .

Industrial Applications

  • Material Science : It is used in the production of high-performance materials due to its structural properties .
  • Precursor for Industrial Chemicals : The compound acts as a precursor for various industrially relevant chemicals and polymers .

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
Organic ChemistryBuilding block for complex moleculesHigh yield synthesis via Diels-Alder
Biological ActivityEnzyme inhibitorsSignificant inhibition observed
PharmaceuticalAntineoplastic agentsEffective against topoisomerase II
IndustrialHigh-performance materialsUtilized in polymer production

Case Study Example

A study conducted on the reduction of this compound using genetically engineered Saccharomyces cerevisiae highlighted the compound's potential in biotransformations leading to high enantiomeric excess hydroxy ketones. This research underscores its utility in producing chiral intermediates for pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-2,6-dione is unique due to its specific placement of oxo groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

Bicyclo[2.2.2]octane-2,6-dione is a bicyclic ketone with notable biological properties, particularly in biochemical reactions involving reduction processes. Its unique structure and reactivity have made it a subject of interest in various fields including organic chemistry, biochemistry, and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H10O2
  • IUPAC Name : this compound
  • CAS Number : 38231-60-6

The compound features two carbonyl (oxo) groups at positions 2 and 6, which are critical for its biological activity. The bicyclic structure contributes to its stability and reactivity in biochemical pathways.

This compound primarily undergoes reduction by specific enzymes, particularly carbonyl reductases found in yeast species such as Saccharomyces cerevisiae. The reduction process converts the diketone into hydroxyketones, which exhibit different biological activities.

Enzymatic Reduction

The enzymatic reduction is characterized by:

  • Enzyme Involvement : Carbonyl reductases catalyze the conversion of this compound to hydroxyketones.
  • Stereoselectivity : The process is highly enantioselective, producing specific enantiomers depending on the yeast strain used.

Biochemical Studies

  • Yeast Strain Efficiency :
    • Genetically engineered strains of S. cerevisiae have shown significant efficiency in reducing this compound to hydroxyketones.
    • A study demonstrated that the strain TMB4100, overexpressing YMR226c (a known reductase), achieved over 99% enantiomeric excess (ee) for hydroxyketone products .
Yeast StrainConversion RateEnantiomeric Excess (%)
TMB4100>40 times faster>99
Wild-type S. cerevisiaeVariable>98

Antineoplastic Activity

This compound derivatives have been investigated for their potential antineoplastic properties:

  • Mechanism : Some derivatives inhibit topoisomerase II and promote DNA interstrand cross-linking.
  • Implications : This suggests potential applications in cancer therapy, although further studies are required to establish efficacy in vivo.

Applications in Scientific Research

This compound has a range of applications across various scientific domains:

  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biological Research : Its derivatives are explored for enzyme inhibition and antimicrobial properties.
  • Industrial Use : The compound is utilized in producing high-performance materials and as a precursor for various industrial chemicals.

Comparison with Related Compounds

Bicyclo[2.2.2]octane derivatives exhibit varying biological activities based on the positioning of functional groups:

CompoundPosition of Oxo GroupsNotable Activity
Bicyclo[2.2.2]octane-2,5-dione2 and 5Reduced biological activity compared to 2,6-dione
Bicyclo[2.2.2]octane-3,5-dione3 and 5Similar reactivity but different selectivity

The distinct placement of oxo groups in this compound contributes to its unique chemical behavior and biological activity.

Q & A

Q. What experimental protocols validate the stability of this compound under electrochemical reduction?

  • Controlled-potential electrolysis in DMF/water mixtures shows two-electron reduction of the diketone to diol without ring fission. Coulometry confirms stoichiometry, while GC-MS and 13C^{13}\text{C} NMR track byproducts. Comparative studies with bicyclo[5.2.1]deca-2,6-dione highlight the role of orbital interactions in stabilizing reduced intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bicyclo[2.2.2]octane-2,6-dione
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.